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Compound of Interest

Compound Name: BAY-3827

Cat. No.: B10819853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BAY-3827 has emerged as a potent and selective inhibitor of AMP-activated protein kinase

(AMPK), a critical regulator of cellular energy homeostasis. Its high potency and improved

selectivity over previous AMPK inhibitors like Compound C make it a valuable tool for

delineating the cellular functions of AMPK. This technical guide provides a comprehensive

overview of the kinase selectivity profile of BAY-3827, presenting quantitative data, detailed

experimental methodologies, and visual representations of its mechanism and affected

signaling pathways.

Quantitative Kinase Selectivity Data
The selectivity of BAY-3827 has been assessed through in vitro kinase activity assays against

large panels of human protein kinases. The data reveals a high affinity for AMPK with some off-

target activity, most notably against the 90-kDa ribosomal S6 kinase (RSK) family.

Table 1: Inhibitory Activity of BAY-3827 against a Panel of Kinases
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Target Kinase IC50 (nM) ATP Concentration Notes

AMPK (α1β1γ1) 1.4[1][2][3][4] 10 µM
High potency at low

ATP concentration.

AMPK (α1β1γ1) 15[1][2][3][4] 2 mM

Potency decreases at

high ATP

concentration.

AMPK (α2β2γ1) 36.5[2] 200 µM

AMPK (α2β1γ1) 57[2] 200 µM

RSK1 (RPS6KA1)
~80-85% inhibition at

0.1 µM[3]
Not Specified

One of the most

significant off-targets.

RSK2 (RPS6KA2) 24[5] 10 µM

RSK3 (RPS6KA3) 52[5] 10 µM

RSK4 (RPS6KA6) 37[5] 10 µM

MSK1 (RPS6KA5) 43[5] 10 µM

PHK
~80-85% inhibition at

0.1 µM[3]
Not Specified

FLT3 119[5] 10 µM

MST3 94[5] 10 µM

Aurora A 1324[4] 10 µM

c-Met 788[4] 10 µM

Note: The selectivity of BAY-3827 was evaluated in screens of 140 and 331 different kinases.

[4][6][7] For the majority of the 331 kinases tested, BAY-3827 exhibited over 500-fold

selectivity.[4]

Experimental Protocols
The following sections detail the methodologies employed in the characterization of BAY-
3827's kinase selectivity.
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In Vitro Kinase Activity Assays
The primary method for determining the kinase selectivity of BAY-3827 involves in vitro kinase

activity assays. These assays measure the ability of the compound to inhibit the

phosphorylation of a substrate by a specific kinase.

General Workflow:

Kinase and Substrate Preparation: Recombinant human kinases are purified. A specific

peptide or protein substrate for each kinase is prepared.

Compound Dilution: BAY-3827 is serially diluted to a range of concentrations.

Reaction Mixture: The kinase, its specific substrate, ATP (often radiolabeled with ³²P or ³³P),

and the appropriate buffer are combined in the wells of a microtiter plate.

Initiation of Reaction: The reaction is initiated by the addition of BAY-3827 at various

concentrations.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature.

Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting

the reaction mixture onto a filter membrane.

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For

radiometric assays, this involves measuring the incorporation of the radioisotope. Other

detection methods include fluorescence polarization and antibody-based assays (e.g.,

ELISA).

Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is

calculated relative to a control (without inhibitor). IC50 values are then determined by fitting

the data to a dose-response curve.

A key variable in these assays is the concentration of ATP. Assays are often performed at both

low (e.g., 10 µM) and high (e.g., 2 mM, near physiological concentrations) ATP levels to assess

the mechanism of inhibition (e.g., ATP-competitive).[1][2][3][4]
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Signaling Pathways and Mechanisms of Action
BAY-3827 exerts its inhibitory effect on AMPK through a distinct molecular mechanism, which

in turn influences downstream signaling pathways.

Mechanism of AMPK Inhibition by BAY-3827
BAY-3827 binds to the ATP-binding pocket of the AMPK kinase domain.[3][6][8] This binding

event induces a conformational change, stabilizing the kinase in an inactive state. A key feature

of this inhibition is the formation of a disulfide bridge between Cys106 in the αD helix and

Cys174 in the activation loop.[2][9][10] This bridge repositions the DFG motif, disrupting the

regulatory spine of the kinase and preventing catalysis.[2][9][10]

AMPK Kinase Domain

ATP-binding Pocket Activation LoopInduces conformational change DFG Motif

Stabilizes inactive state via
disulfide bridge (Cys106-Cys174) Regulatory SpineDisrupts Inactive AMPKLeads toBAY-3827 Binds to

Click to download full resolution via product page

Mechanism of BAY-3827-mediated AMPK inhibition.

Downstream Effects of AMPK Inhibition
By inhibiting AMPK, BAY-3827 blocks the phosphorylation of its downstream targets. A primary

example is the inhibition of Acetyl-CoA Carboxylase 1 (ACC1) phosphorylation.[2][9][10] This

leads to a decrease in the inhibition of lipogenesis. In cellular models, treatment with BAY-3827
has been shown to block the effects of AMPK activators and downregulate a significant portion

of AMPK-dependent genes.[8][9]
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Simplified signaling pathway showing the effect of BAY-3827 on AMPK and downstream

targets.

Experimental Workflow for Kinase Selectivity Profiling
The process of characterizing the selectivity profile of a kinase inhibitor like BAY-3827 involves

a systematic workflow.
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Workflow for determining the kinase selectivity profile of BAY-3827.
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In conclusion, BAY-3827 is a highly potent inhibitor of AMPK with a well-characterized

selectivity profile. While it demonstrates significant selectivity, researchers should remain aware

of its off-target effects, particularly on the RSK family of kinases, when designing and

interpreting experiments. The detailed methodologies and data presented in this guide are

intended to support the effective use of BAY-3827 as a chemical probe to investigate the roles

of AMPK in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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